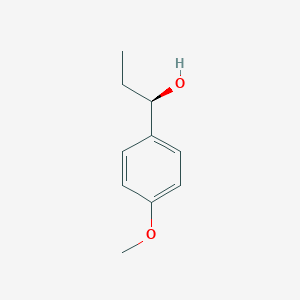

(1R)-1-(4-methoxyphenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELLLNVFFUWXHI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288744 | |

| Record name | (αR)-α-Ethyl-4-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105836-14-4 | |

| Record name | (αR)-α-Ethyl-4-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105836-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Ethyl-4-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1r 1 4 Methoxyphenyl Propan 1 Ol and Its Stereoisomers

Asymmetric Catalytic Synthesis

Asymmetric catalysis leverages chiral catalysts to transform prochiral substrates into chiral products with a preference for one enantiomer. This approach is fundamental in producing optically active alcohols from corresponding ketones or aldehydes.

Catalytic Enantioselective Addition Reactions (e.g., Organozinc Reagents to Aldehydes)

A valuable method for creating chiral alcohols is the catalytic enantioselective addition of organometallic reagents to carbonyl compounds, a process that forms a carbon-carbon bond and a chiral center in a single step. acs.org Organozinc reagents are particularly advantageous due to their functional group tolerance and milder reaction conditions compared to organolithium or Grignard reagents. acs.orguctm.edu

The addition of diethylzinc (B1219324) to 4-methoxybenzaldehyde (B44291), in the presence of a chiral catalyst, can produce 1-(4-methoxyphenyl)propan-1-ol. The low reactivity of dialkylzinc reagents with aldehydes necessitates the use of a catalyst. uctm.edu Chiral β-dialkylamino alcohols have been shown to effectively catalyze this reaction, a phenomenon known as "ligand acceleration". uctm.edu The development of polymer-immobilized chiral catalysts has also gained attention, simplifying catalyst separation and recycling. researchgate.net For the arylation of aldehydes, various ligands derived from amino acids like (S)-proline and (S)-tyrosine have been screened, with the best-performing ones being immobilized on resins for use in both batch and continuous flow systems, achieving high yields and enantiomeric ratios. researchgate.net

Design and Application of Chiral Ligands in Asymmetric Catalysis

The success of asymmetric catalysis heavily relies on the design of the chiral ligand, which modifies the metal center's reactivity to favor the formation of one enantiomer. nih.gov For many years, C2-symmetric ligands were predominant in the field. nih.gov However, nonsymmetrical modular ligands, such as P,N-ligands, have emerged and often outperform their symmetrical counterparts in various metal-catalyzed reactions. nih.gov

Axially chiral biaryls, particularly 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, are considered "privileged ligands" due to their broad applicability and success in numerous asymmetric reactions catalyzed by transition metals. nih.govmdpi.com These ligands have been instrumental in developing highly enantioselective catalysts for organozinc additions to aldehydes. acs.org For instance, BINOL derivatives have been used to create catalysts for the asymmetric addition of arylzincs, vinylzincs, and alkynylzincs to aldehydes, enabling the efficient synthesis of a wide array of functional chiral alcohols. acs.org The modular nature of many modern ligands allows them to be adapted and optimized for specific metal-catalyzed reactions, expanding the scope of asymmetric synthesis. nih.gov

Asymmetric Reduction of Prochiral Ketone Precursors (e.g., 1-(4-Methoxyphenyl)propan-1-one, 4-Methoxyacetophenone)

The asymmetric reduction of prochiral ketones is one of the most common and effective strategies for synthesizing enantiopure secondary alcohols. nih.govrsc.org This transformation can be achieved using various methods, including catalytic transfer hydrogenation and reactions with chiral metal hydride reagents. nih.govwikipedia.org The precursor ketone for the target compound is 1-(4-methoxyphenyl)propan-1-one. A related and widely studied substrate is 4-methoxyacetophenone, which yields the corresponding ethanol (B145695) derivative.

Transition metal-catalyzed reductions, often employing reductants like hydrogen gas or isopropanol, are widely used. wikipedia.org The enantioselectivity of these reactions is dictated by the spatial properties of the chiral ligand attached to the metal center. wikipedia.org Organocatalysis also plays a significant role, with catalysts such as oxazaborolidines, BINOL derivatives, and phosphoric acids being developed for the asymmetric reduction of prochiral ketones. rsc.org For example, the asymmetric transfer hydrogenation of p-methoxyacetophenone can be accomplished, with the reduction preferentially occurring at the keto group without affecting the aryl methoxy (B1213986) group. acs.org

| Precursor Ketone | Catalyst/Method | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 4'-Methoxyacetophenone (B371526) | Immobilized Rhodotorula sp. AS2.2241 cells | (S)-1-(4-methoxyphenyl)ethanol | - | - |

| 1-(4-methoxyphenyl)propane-1,2-dione | Ene reductase (OYE3) | (R)-1-hydroxy-1-(4-methoxyphenyl)propan-2-one | 79% conversion | 99% |

| Methoxypropiophenone | Catalytic Hydrogenation (Raney Nickel) | 1-(4-methoxyphenyl) propanol | >90% | Racemic |

Data derived from references sigmaaldrich.comacs.orggoogle.com. The table presents selected examples to illustrate different reduction methodologies. Conditions and specific results may vary based on the detailed experimental setup.

Utilization of Chiral Spiroborate Esters in Stereoselective Reductions

Novel, crystalline, and stable chiral spiroborate esters have been developed as highly effective catalysts for the asymmetric borane (B79455) reduction of various prochiral ketones. nih.gov These catalysts are typically derived from nonracemic 1,2-aminoalcohols. nih.govresearchgate.net They can be used in small quantities (0.1 to 10 mol%) with a borane source, such as borane-dimethyl sulfide (B99878) complex, to produce optically active secondary alcohols in excellent chemical yields and with outstanding enantioselectivity, often up to 99% ee. nih.govresearchgate.net

These spiroborate ester catalysts have proven valuable due to their facile synthesis, purity, stability in air and moisture, and ease of handling. nih.gov They have been successfully applied to the reduction of a range of heteroaryl ketones containing furan (B31954) and thiophene (B33073) moieties, as well as aryl-alkyl ketones, demonstrating broad substrate scope. nih.gov The high efficiency and enantioselectivity make them a powerful tool for accessing enantiopure alcohols. nih.govresearchgate.net

| Substrate Ketone | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| Acetophenone | 10 | 95 | 98 | R |

| 2-Acetylfuran | 10 | 94 | 99 | R |

| 2-Acetylthiophene | 10 | 98 | 99 | R |

| 2-Acetylbenzofuran | 1 | 85 | 96 | R |

Data derived from references nih.govnih.gov. This table illustrates the general effectiveness of spiroborate ester catalysts on representative substrates.

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for synthesizing chiral compounds. nih.gov Enzyme-catalyzed reactions are known for their high enantioselectivity and regioselectivity and are performed under mild conditions, which helps to avoid issues like racemization or rearrangement. nih.gov Chemoenzymatic approaches combine the advantages of chemical and enzymatic catalysts, often in sequential cascades, to perform multi-step syntheses. acs.org

Whole-Cell Biocatalysis for Enantioselective Transformations

The use of whole microbial or plant cells as biocatalysts for the asymmetric reduction of prochiral ketones is a highly effective and practical approach. nih.govmdpi.com This method is often preferred over using isolated enzymes because the necessary oxidoreductase, the cofactor (NAD(P)H), and the system for cofactor regeneration are all contained within the cell. nih.govresearchgate.net This internal cofactor regeneration is a major advantage, avoiding the need to add expensive cofactors externally. mdpi.comresearchgate.net

A wide variety of microorganisms, including bacteria and yeasts like Bacillus cereus and Saccharomyces uvarum, have been identified as efficient whole-cell biocatalysts. mdpi.comresearchgate.net Plant tissues from sources such as carrots (Daucus carota) and apples (Malus pumila) have also been successfully used to reduce prochiral ketones with high enantioselectivity. nih.govnih.gov These biocatalytic systems can convert substrates like 4'-methoxyacetophenone into the corresponding chiral alcohol with high conversion rates and excellent enantiomeric excess. sigmaaldrich.comresearchgate.net

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Saccharomyces uvarum S3 | 4-Methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | >99 | >99 |

| Rhodotorula sp. AS2.2241 (immobilized) | 4'-Methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | - | - |

| Bacillus cereus TQ-2 | Acetophenone | (R)-1-Phenylethanol | >99 | >99 |

| Carrot (Daucus carota) | Acetophenone | (S)-1-Phenylethanol | ~80 | ~98 |

Data derived from references nih.govsigmaaldrich.commdpi.comresearchgate.net. This table showcases the versatility and high stereoselectivity of various whole-cell biocatalysts.

Enzyme Specificity and Cofactor Recycling in Bioreduction Systems

The success of bioreduction hinges on two key factors: the specificity of the enzyme for the substrate and the desired stereochemical outcome, and the efficient recycling of the expensive nicotinamide (B372718) cofactors (NADH or NADPH) that provide the reducing equivalents.

Enzyme specificity is paramount in achieving high enantiomeric excess (ee). A wide array of alcohol dehydrogenases (ADHs) from various microorganisms have been screened for their ability to reduce aromatic ketones. These enzymes exhibit different substrate specificities and stereopredictabilities (either Prelog or anti-Prelog), allowing for the selective synthesis of either the (R) or (S) enantiomer of the alcohol. For instance, ADHs from Lactobacillus kefir and Rhodococcus ruber have shown broad substrate specificity and high enantioselectivity in the reduction of various aromatic ketones.

Cofactor recycling is essential for the economic viability of these processes. organic-chemistry.org Enzymatic methods for cofactor regeneration are most common due to their compatibility with the main reaction. acs.org These systems typically involve a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), and a sacrificial co-substrate like glucose or formate. The regeneration enzyme oxidizes the co-substrate, which in turn reduces the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH). This allows for the use of catalytic amounts of the expensive cofactor. For example, the ADH from Lactobacillus kefir can simultaneously catalyze the reduction of a ketone and the regeneration of NADPH in the presence of a co-substrate like 2-propanol. researchgate.net

The efficiency of a cofactor recycling system is often measured by its total turnover number (TTN), which represents the number of moles of product formed per mole of cofactor used. High TTNs are indicative of an efficient recycling system.

Alcohol Dehydrogenase (ADH)-Mediated Bioreductions

Alcohol dehydrogenases are the primary class of enzymes used for the asymmetric reduction of 4-methoxypropiophenone to (1R)-1-(4-methoxyphenyl)propan-1-ol. These NAD(P)H-dependent oxidoreductases catalyze the transfer of a hydride from the cofactor to the carbonyl carbon of the ketone, creating a new stereocenter. organic-chemistry.org

The enantioselectivity of the reduction is determined by the specific ADH used. Some ADHs follow Prelog's rule, delivering the hydride to the Re face of the carbonyl group to produce the (S)-alcohol, while others exhibit anti-Prelog selectivity, delivering the hydride to the Si face to yield the (R)-alcohol. The selection of an appropriate ADH is therefore critical for obtaining the desired enantiomer. For example, in the synthesis of a related compound, (S)-1-(4-methoxyphenyl)ethanol, Saccharomyces uvarum has been used as a whole-cell biocatalyst, demonstrating the utility of yeast-based systems which contain a variety of ADHs. researchgate.net

The following table provides examples of ADH-mediated bioreductions of related aromatic ketones, illustrating the typical high enantioselectivities achieved.

| Enzyme Source | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

| Saccharomyces uvarum P3 | 4-methoxyacetophenone | (S) | >99 | >99 |

| ADH from Lactobacillus kefir | Various aromatic ketones | (R) | 94-99 | 94-99 |

| ADH from Rhodococcus ruber | Various aromatic ketones | Not specified | High | High |

Data compiled from studies on the bioreduction of 4-methoxyacetophenone and other aromatic ketones. researchgate.netresearchgate.net

Integrated Biocatalytic Cascades (e.g., Benzaldehyde (B42025) Lyase and Benzoylformate Decarboxylase Systems)

Integrated biocatalytic cascades, where multiple enzymatic reactions are carried out in a single pot, offer significant advantages in terms of process efficiency, reduced waste, and improved atom economy. sciepublish.com For the synthesis of chiral alcohols, a cascade might involve an initial C-C bond formation followed by a stereoselective reduction.

While a direct cascade for this compound is not extensively documented, analogous systems provide a proof of concept. For instance, a four-enzyme cascade has been developed for the synthesis of all four stereoisomers of the related 4-methoxyphenyl-1,2-propanediol. This system utilizes a carboligase (such as benzaldehyde lyase or benzoylformate decarboxylase) to first form a C-C bond, followed by reduction using stereocomplementary NADPH-dependent alcohol dehydrogenases. nih.gov In such a system, the NADPH consumed in the reduction step is regenerated by the same ADH using an auxiliary substrate, which can be recycled back into the first step, creating a self-sufficient cascade. nih.gov

Benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD) are thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes that can catalyze the formation of α-hydroxy ketones, which are excellent precursors for chiral diols and alcohols. These enzymes could potentially be integrated into a cascade for the synthesis of this compound by first creating a suitable precursor that is then reduced by a stereoselective ADH.

Optimization of Biocatalytic Reaction Conditions (e.g., pH, Temperature, Time, Agitation)

For whole-cell biocatalysts like Saccharomyces uvarum, these parameters are critical. A study on the bioreduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol provides a relevant example of such an optimization process. researchgate.net The optimal conditions were determined by systematically varying each parameter while keeping others constant.

The following table summarizes the optimization of reaction conditions for the bioreduction of 4-methoxyacetophenone using S. uvarum P3.

| Parameter | Range Tested | Optimal Value | Conversion (%) at Optimal Condition | ee (%) at Optimal Condition |

| pH | 4.5 - 7.5 | 6.0 | >99 | >99 |

| Temperature (°C) | 25 - 40 | 30 | >99 | >99 |

| Incubation Time (h) | 24 - 72 | 48 | >99 | >99 |

| Agitation (rpm) | 100 - 250 | 200 | >99 | >99 |

Data adapted from a study on the bioreduction of 4-methoxyacetophenone. researchgate.net

These findings highlight the importance of fine-tuning reaction parameters to achieve both high conversion and excellent enantioselectivity.

Racemic and Diastereoselective Synthetic Routes

Traditional organic synthesis provides robust methods for the preparation of 1-(4-methoxyphenyl)propan-1-ol, although achieving high stereoselectivity can be challenging without the use of chiral auxiliaries or catalysts.

Grignard Reagent-Based Preparations

The Grignard reaction is a classic and versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. The reaction of a Grignard reagent with a carbonyl compound, such as an aldehyde or ketone, yields an alcohol upon workup. For the synthesis of 1-(4-methoxyphenyl)propan-1-ol, one could react 4-methoxybenzaldehyde with ethylmagnesium bromide or 4-methoxyphenylmagnesium bromide with propanal.

When a Grignard reagent adds to a prochiral ketone that already contains a stereocenter, a new stereocenter is formed, leading to a mixture of diastereomers. The diastereoselectivity of such additions can be influenced by steric and electronic factors, and various models, such as the Felkin-Anh model, are used to predict the major diastereomer. In cases involving α-alkoxy ketones, chelation control can also play a significant role in determining the stereochemical outcome. However, for some systems, particularly with flexible cyclic ketones, these models may not be readily applicable.

The following table illustrates the diastereoselectivity of Grignard reactions with a related α-chiral ketone, demonstrating the influence of the Grignard reagent on the product ratio.

| Ketone | Grignard Reagent | Diastereomeric Ratio (syn:anti) |

| α-alkoxy ketone | MeMgBr | Varies with substrate |

| α-alkoxy ketone | PhMgBr | Varies with substrate |

Data based on general principles of diastereoselective Grignard additions to α-chiral ketones.

Condensation Reactions in Analogous Compound Synthesis

Condensation reactions, such as the Claisen-Schmidt condensation, are fundamental in organic synthesis for the formation of α,β-unsaturated ketones. scribd.com This reaction involves the base- or acid-catalyzed reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. researchgate.net For example, 4-methoxybenzaldehyde can be condensed with a ketone like acetone (B3395972) to form an α,β-unsaturated ketone.

While this reaction does not directly produce the target alcohol, the resulting α,β-unsaturated ketone can be a versatile intermediate. Subsequent stereoselective reduction of the carbonyl group and/or the double bond can lead to the desired chiral alcohol. The reduction of the ketone can be achieved using various methods, including catalytic hydrogenation or the use of reducing agents like sodium borohydride. To achieve enantioselectivity in the reduction step, chiral catalysts or biocatalysts would be required.

The Claisen-Schmidt condensation is a powerful tool for constructing the carbon skeleton of molecules analogous to the precursors of this compound. The conditions for these reactions are typically straightforward, often involving a strong base like sodium hydroxide (B78521) in an alcoholic solvent.

Stereochemical Inversion via Nucleophilic Substitution (e.g., SN2 Reactions)

The inversion of stereochemistry at a chiral center is a fundamental and powerful transformation in asymmetric synthesis. For chiral alcohols such as the stereoisomers of 1-(4-methoxyphenyl)propan-1-ol, this is typically achieved through a two-step sequence involving a bimolecular nucleophilic substitution (SN2) reaction. The SN2 mechanism is stereospecific, proceeding with a "backside attack" by the nucleophile on the electrophilic carbon atom. This forces the leaving group to depart from the opposite face, resulting in a predictable and complete inversion of the stereocenter's configuration, a phenomenon known as Walden inversion. youtube.comlibretexts.orgyoutube.com

The process begins by converting the hydroxyl group of the alcohol into a good leaving group, as the hydroxide ion (OH⁻) itself is a poor leaving group. This is often accomplished by converting the alcohol into a sulfonate ester, such as a tosylate, mesylate, or nosylate, or into an alkyl halide. This initial step proceeds with retention of configuration because the chiral carbon-oxygen bond is not broken. libretexts.org

In the subsequent step, a nucleophile is introduced, which attacks the carbon atom bearing the leaving group. This SN2 displacement inverts the stereochemistry. youtube.com For example, if the (S)-enantiomer of an alcohol is converted to a tosylate and then reacted with a nucleophile like acetate, the resulting product will have the (R)-configuration. A final hydrolysis step can then regenerate the alcohol, now with the inverted stereochemistry.

A practical application of this principle is seen in the synthesis of neolignan natural products, where threo-diols are stereoselectively inverted to their erythro-isomers via an SN2 reaction, demonstrating the utility of this method in complex molecule synthesis. researchgate.net

General Scheme for Stereochemical Inversion:

Activation: (S)-Alcohol + TsCl → (S)-Alkyl tosylate (Retention)

Displacement: (S)-Alkyl tosylate + Nucleophile (e.g., OAc⁻) → (R)-Ester (Inversion via SN2)

Hydrolysis: (R)-Ester → (R)-Alcohol (Retention)

Electrophilic Addition Reactions Leading to Related Chiral Alcohols

Electrophilic addition reactions to alkenes provide a primary route for the synthesis of alcohols. To generate chiral alcohols related to 1-(4-methoxyphenyl)propan-1-ol, one could start with a prochiral alkene precursor, such as anethole (B165797) (1-methoxy-4-(prop-1-en-1-yl)benzene). The addition of an electrophile across the double bond creates one or two new stereocenters.

Common electrophilic additions for synthesizing alcohols include:

Acid-catalyzed hydration: Using aqueous acid (e.g., H₂SO₄) adds water across the double bond according to Markovnikov's rule. For an unsymmetrical alkene like anethole, this would generate a racemic mixture of 1-(4-methoxyphenyl)propan-1-ol.

Oxymercuration-demercuration: This two-step process also follows Markovnikov's rule but avoids the carbocation rearrangements that can occur in acid-catalyzed hydration. It typically yields a racemic mixture of the alcohol unless chiral reagents are employed.

Hydroboration-oxidation: This reaction sequence exhibits anti-Markovnikov regioselectivity and syn-stereospecificity. Applying this to anethole would primarily yield 1-(4-methoxyphenyl)propan-2-ol. Asymmetric hydroboration, using chiral boranes derived from reagents like α-pinene, can induce enantioselectivity, leading to the formation of a specific enantiomer of the resulting alcohol. wikipedia.org

While these methods can produce the correct carbon skeleton, achieving high enantioselectivity in the synthesis of the target molecule this compound via electrophilic addition often requires the use of more advanced asymmetric catalysis techniques.

Chiral Pool and Resolution Strategies

Derivation from Natural or Readily Available Chiral Precursors

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgnih.gov This strategy leverages the pre-existing chirality of these natural building blocks to synthesize more complex chiral molecules, often preserving the stereochemistry throughout the reaction sequence.

For the synthesis of this compound, potential precursors from the chiral pool could include:

Amino Acids: L-Phenylalanine derivatives, which possess a benzyl (B1604629) group, could be envisioned as starting materials, although significant modification would be required to introduce the methoxy group and adjust the side chain.

Terpenes: Chiral terpenes like (+)- or (−)-α-pinene are commonly used to prepare chiral reagents, such as diisopinocampheylborane, which can be used for the asymmetric reduction of a corresponding ketone (4-methoxypropiophenone) to yield the desired chiral alcohol. wikipedia.org

Carbohydrates: Sugars offer a rich source of stereocenters that can be chemically manipulated to form various chiral synthons.

A related approach employs readily available chiral molecules as auxiliaries. For instance, (R)-α-methylphenethylamine can be used as a chiral auxiliary to direct the stereochemical outcome of a reaction. In a synthesis for a related compound, it was reacted with p-methoxyphenylacetone to form an imine, which was then subjected to diastereoselective reduction. Subsequent removal of the chiral auxiliary yielded the desired chiral amine product. google.com A similar strategy could be adapted for the synthesis of chiral alcohols.

Chromatographic and Crystallization-Based Racemate Separation Techniques

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), resolution is required to isolate the desired enantiomer.

Chromatographic Resolution: Chiral high-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers. nih.gov The method uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute separately. For the resolution of racemic 1-(4-methoxyphenyl)propan-1-ol and related structures, polysaccharide-based CSPs are common.

A study on the lipase-mediated resolution of a related compound, o-(4-methoxyphenyl)glycidol, utilized HPLC with a CHIRALCEL OD column for determining optical purity. clockss.org In another example, the enantiomers of nitropropranolol derivatives were successfully separated using a Kromasil 5-Amycoat column. nih.gov

| Parameter | Condition A | Condition B |

|---|---|---|

| Chiral Stationary Phase | Kromasil 5-Amycoat nih.gov | CHIRALCEL OD clockss.org |

| Mobile Phase | n-Hexane / Isopropanol + 0.1% Diethylamine nih.gov | Isopropanol / Hexane clockss.org |

| Detection | UV (254 nm) nih.gov | Not Specified |

| Application | Separation of nitropropranolol enantiomers nih.gov | Analysis of o-(4-methoxyphenyl)glycidol enantiomers clockss.org |

Crystallization-Based Resolution: Crystallization techniques can also be used to separate enantiomers. This can be achieved through several methods:

Preferential Crystallization: If the racemate crystallizes as a conglomerate (a physical mixture of separate R and S crystals), seeding a supersaturated solution with a pure crystal of one enantiomer can induce the crystallization of that enantiomer alone.

Diastereomeric Salt Formation: The racemic alcohol is reacted with an enantiomerically pure chiral resolving agent (e.g., tartaric acid, brucine) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the alcohol can be recovered by decomposing the salt. Research on the related compound para-methoxyphenyl glycerol (B35011) ether shows that it forms a stable racemic compound upon crystallization, which is a prerequisite for potential resolution strategies. researchgate.net

Stereochemical Characterization and Analytical Methodologies

Determination of Enantiomeric and Diastereomeric Purity

Ensuring the stereochemical purity of (1R)-1-(4-methoxyphenyl)propan-1-ol is paramount. Enantiomeric excess (e.e.) and diastereomeric excess (d.e.) are key parameters that quantify the predominance of one stereoisomer over others in a mixture. Several chromatographic and spectroscopic methods are routinely used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Evaluation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining the enantiomeric excess of chiral compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.

The choice of the chiral stationary phase is crucial for achieving successful separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are frequently employed. For instance, a Chiralpak AD-H column, which is an amylose-based CSP, has been successfully used to determine the enantiomeric excess of related compounds. wiley-vch.de The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol, is optimized to achieve the best resolution between the enantiomeric peaks. wiley-vch.dersc.orgbeilstein-journals.orgrsc.org

The Whelk-O 1 CSP, based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene, is another effective option for separating a wide range of racemates, including alcohols. chemcoplus.co.jp This π-acceptor phase can separate underivatized enantiomers. chemcoplus.co.jp Similarly, the Chiralcel OD-H column is another polysaccharide-based CSP that has demonstrated efficacy in separating enantiomers of related aromatic alcohols. diva-portal.org The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide polymer.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. For example, in the analysis of a related compound, (R)-3-[1-(4-methoxyphenyl)-2-nitroethyl]pentane-2,4-dione, a Daicel Chiralpak AD-H column with a mobile phase of hexane/2-propanol (90/10) was used, resulting in distinct retention times for the minor and major enantiomers. beilstein-journals.org

Table 1: Chiral HPLC Methods for the Analysis of Related Compounds

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Analyte | Retention Times (min) |

| Daicel Chiralpak AD-H | Hexane/2-propanol (90/10) | 1.0 | 210 | (R)-3-[1-(4-Methoxyphenyl)-2-nitroethyl]pentane-2,4-dione | tR (minor) = 14.6, tR (major) = 22.1 beilstein-journals.org |

| Chiralcel OD-H | n-Hexane/isopropanol (90:10) | 1.0 | 254 | (S)-1-(4-chlorophenyl)-4-((4-methoxyphenyl)amino)butan-1-ol | t1 (major) = 22.81, t2 (minor) = 28.03 diva-portal.org |

| Chiralpak IA | Hexane/2-propanol (100:1) | 1.0 | 254 | (2R, 3S)-2-Methylpentane-1,3-diol (as monobenzoyl ester) | tR (major) = 31.5, tR (minor) = 34.4 wiley-vch.de |

| Phenomenex Lux 5u Cellulose-4 | n-hexane/i-propanol = 95/5 | 0.7 | 214 | (R)-1-phenylethanol | t (minor) = 10.21, t (major) = 11.11 rsc.org |

Chiral Gas Chromatography (GC) for Enantiomeric Analysis

Chiral Gas Chromatography (GC) is another valuable technique for the enantiomeric analysis of volatile chiral compounds like this compound. This method employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The differential interaction between the enantiomers and the chiral stationary phase leads to their separation.

For the analysis of related 4-methoxyphenyl (B3050149) compounds, a CP-Chirasil-Dex CB column has been utilized. acs.org The temperature program of the GC oven is carefully controlled to optimize the separation. acs.org The enantiomers are detected as they elute from the column, and the enantiomeric excess is determined by comparing the peak areas. acs.org

The choice of the cyclodextrin derivative and the operating conditions, such as carrier gas flow rate and temperature gradient, are critical for achieving baseline separation of the enantiomers. gcms.cz

Specific Rotation Measurements for Optical Purity

Specific rotation is a fundamental property of chiral molecules that reflects their ability to rotate the plane of polarized light. This technique provides a measure of the optical purity of a sample of this compound. The measurement is performed using a polarimeter, and the observed rotation is dependent on the concentration of the sample, the path length of the light, the wavelength of the light (typically the sodium D-line at 589 nm), and the temperature. scielo.br

The specific rotation [α] of a pure enantiomer is a characteristic constant. For a mixture of enantiomers, the observed specific rotation is directly proportional to the enantiomeric excess. Therefore, by comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the optical purity can be determined. For instance, the specific rotation of related chiral alcohols has been reported along with their enantiomeric excess values determined by chiral HPLC, demonstrating the correlation between these two measures. rsc.org

Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic methods are indispensable for elucidating the three-dimensional structure of molecules, including the assignment of regio- and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMQC, Dynamic NMR) for Regio- and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For 1-(4-methoxyphenyl)propan-1-ol, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, the benzylic proton (the proton on the carbon bearing the hydroxyl group), and the protons of the ethyl group. The chemical shifts (δ) and coupling constants (J) of these signals provide valuable information about the connectivity and spatial arrangement of the atoms. researchgate.net For example, the benzylic proton would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons of the ethyl group.

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. rsc.org The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the differentiation of aromatic, aliphatic, and oxygen-bearing carbons. rsc.org

Two-dimensional NMR techniques like Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy can be used to establish the correlation between directly bonded protons and carbons. acs.orgresearchgate.net This is particularly useful for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra.

Dynamic NMR (DNMR) can be employed to study conformational changes and restricted rotations within the molecule, which can provide further insights into its stereochemistry.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-methoxyphenyl)propan-1-ol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH-OH) | 75.9 |

| C2 (CH2) | 31.8 |

| C3 (CH3) | 10.3 |

| C4 (Aromatic C-ipso) | 136.1 |

| C5, C9 (Aromatic C-ortho) | 127.9 |

| C6, C8 (Aromatic C-meta) | 113.8 |

| C7 (Aromatic C-para) | 158.9 |

| C10 (OCH3) | 55.2 |

Data predicted by computational software.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off a crystal of the compound. The resulting diffraction pattern is used to calculate the three-dimensional arrangement of the atoms in the crystal lattice, including their absolute configuration (R or S).

Electronic Circular Dichroism (ECD) for Configuration and Conformational Analysis

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for the stereochemical analysis of chiral molecules. psu.edu It measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information on both absolute configuration and molecular conformation. psu.edu The appearance of an ECD spectrum, including the position, intensity, and sign of the Cotton effects, is highly sensitive to the molecule's three-dimensional structure. psu.edu

For molecules with a suitable chromophore, such as the methoxyphenyl group in this compound, ECD can be a definitive method for assigning the absolute configuration. The process typically involves a synergistic approach combining experimental measurements with quantum chemical calculations. sioc-journal.cn

Methodology for Absolute Configuration Determination:

Conformational Search : A systematic conformational analysis is performed using molecular mechanics (e.g., MMFF94) to identify all possible low-energy conformers of the molecule. sioc-journal.cn

Geometry Optimization : The geometries of these conformers are then optimized at a higher level of theory, commonly Density Functional Theory (DFT), for instance, at the B3LYP/6-31+G(d,p) level. sioc-journal.cn

ECD Calculation : Time-dependent DFT (TDDFT) calculations are performed on the optimized conformers to predict their individual ECD spectra. sioc-journal.cn

Spectral Averaging : The final theoretical ECD spectrum is generated by averaging the spectra of the individual conformers, weighted according to their Boltzmann population based on their calculated free energies. sioc-journal.cn

Comparison : The calculated spectrum is then compared to the experimentally measured ECD spectrum. A good match between the theoretical spectrum of a specific enantiomer (e.g., the R-configuration) and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound. sioc-journal.cnresearchgate.net

Computational and Theoretical Approaches to Stereochemistry

Computational chemistry provides indispensable tools for understanding and predicting the stereochemical outcomes of chemical reactions. These methods allow for the detailed examination of reaction mechanisms, transition states, and intermediate structures that govern the formation of one stereoisomer over another.

Molecular Modeling and Simulation in Reaction Pathway Studies

Molecular modeling and simulation are instrumental in elucidating the pathways of stereoselective reactions. By building computational models of reactants, intermediates, and transition states, chemists can gain insights into why a particular stereoisomer is the preferred product.

For instance, in reactions forming related halohydrin compounds like 2-bromo-1-(4-methoxyphenyl)propan-1-ol from trans-anethole, molecular modeling helps to determine the stereochemical outcome. researchgate.netresearchgate.net The modeling of potential carbocation intermediates can clarify the reaction mechanism. researchgate.net In biocatalytic processes, homology modeling and molecular docking can reveal how a substrate like 1-(4-methoxyphenyl)propan-1-one fits into the active site of an enzyme, explaining the high stereoselectivity observed in the formation of (R)-1-(4-methoxyphenyl)propan-1-ol. researchgate.net These simulations provide a visual and energetic basis for understanding enzyme-substrate interactions that lead to a specific stereoisomer. researchgate.net

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties Related to Stereocontrol

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is widely applied to understand and predict stereocontrol in asymmetric synthesis. DFT calculations can accurately predict the energies of different diastereomeric transition states, with the lowest energy pathway corresponding to the major product formed.

In the context of synthesizing chiral alcohols, DFT can be used to model the transition state of the reduction of a prochiral ketone. The calculated energy difference between the two transition states leading to the R and S enantiomers can provide a quantitative prediction of the enantiomeric excess. Furthermore, DFT is the foundation for predicting spectroscopic properties like VCD and ECD spectra, which are essential for confirming the absolute configuration of the product. acs.org For example, B3LYP functional with a suitable basis set is often employed to optimize geometries and calculate the energies of ground and transition state structures. acs.org

| Computational Task | Application in Stereocontrol of this compound | Typical DFT Functional/Basis Set |

| Transition State Search | Locating and calculating the energy of transition states for the formation of R and S enantiomers. | B3LYP/6-31G |

| Conformer Energy | Determining the relative stability of different conformers of the final product. | B3LYP/6-31+G(d,p) sioc-journal.cn |

| ECD/VCD Spectra | Calculating theoretical spectra to compare with experimental data for absolute configuration assignment. | TDDFT/B3LYP/6-31+G sioc-journal.cn |

Semiempirical and Ab Initio Calculations for Explaining Stereoselectivity

Before DFT became computationally accessible, ab initio and semiempirical methods were the primary tools for theoretical investigations. Ab initio methods, like Hartree-Fock, are derived directly from theoretical principles without the inclusion of experimental data. Semiempirical methods, such as AM1, PM3, and MNDO, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. acs.orgrsc.org

These methods are particularly useful for providing qualitative explanations of stereoselectivity, especially for larger systems where higher-level calculations are too costly. For example, PM3 semiempirical calculations have been used to determine the relative energies of different carbocation intermediates in addition reactions to alkenes, helping to explain the observed regiochemistry and stereochemistry. researchgate.net Similarly, AM1 calculations have been employed to rationalize the reactivity and regioselectivity in Diels-Alder reactions by analyzing frontier molecular orbitals (HOMO-LUMO). acs.org While DFT is now preferred for quantitative accuracy, these earlier methods remain valuable for gaining rapid, qualitative insights into reaction pathways. rsc.org

Conformational Analysis and its Impact on Stereochemical Outcomes

The three-dimensional shape of a molecule is not static; it exists as an equilibrium of different conformers (or rotamers) arising from rotation around single bonds. The specific conformation of a reactant or a transition state can have a profound impact on the stereochemical outcome of a reaction.

Conformational analysis is therefore a cornerstone of stereochemical studies. For this compound, rotation around the C-C bond connecting the chiral center to the phenyl ring and the C-C bond to the ethyl group results in several possible staggered conformations. Computational methods are used to calculate the energy of each conformer, identifying the most stable (lowest energy) populations. sioc-journal.cn

This analysis is critical for two main reasons:

Predicting Reaction Products : According to the Curtin-Hammett principle, the ratio of products from a reaction depends on the difference in the free energy of the transition states leading to those products, not on the relative populations of the ground-state conformers. However, understanding the ground-state conformational preferences is the first step toward modeling the relevant, low-energy transition states.

Accurate Spectroscopic Prediction : As mentioned in the ECD section (3.2.3), the theoretical spectrum must be a Boltzmann-weighted average of the spectra of all significantly populated conformers. psu.edusioc-journal.cn An incomplete or inaccurate conformational analysis will lead to a poor match between the calculated and experimental spectra, potentially resulting in an incorrect assignment of absolute configuration. psu.edu Techniques like NMR coupling constant analysis, in conjunction with computational modeling, can provide experimental validation of the predicted major conformations. researchgate.net

Chemical Reactivity and Transformations of 1r 1 4 Methoxyphenyl Propan 1 Ol

Oxidation Reactions of the Secondary Alcohol Moiety

The secondary alcohol group in (1R)-1-(4-methoxyphenyl)propan-1-ol is a key site for oxidation, leading to the formation of various important chemical entities.

Synthesis of Corresponding Ketones and Aldehydes

The oxidation of the secondary alcohol in this compound leads to the formation of the corresponding ketone, 4'-methoxypropiophenone (B29531). This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents and catalytic systems can be employed to achieve this conversion. For instance, the use of reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol are standard methods for oxidizing secondary alcohols to ketones without significant side reactions. organic-chemistry.org

Biocatalytic methods also provide an efficient and stereoselective route. For example, certain bacterial strains and their associated alcohol dehydrogenases can catalyze the oxidation of secondary alcohols. researchgate.netresearchgate.net While often used for the reverse reduction reaction, these enzymes can drive the oxidation under specific conditions, such as in the presence of an appropriate cofactor and by controlling the reaction equilibrium.

A study on the homologation of aryl ketones utilized an oxime ester derivative of a ketone similar in structure to 4'-methoxypropiophenone, highlighting the ketone's role as a versatile intermediate for further carbon-carbon bond-forming reactions. nih.gov

| Reactant | Product | Reagents/Conditions | Yield | Reference |

| This compound | 4'-Methoxypropiophenone | Trichloroisocyanuric acid, TEMPO (catalyst), DCM | Good | organic-chemistry.org |

| This compound | 4'-Methoxypropiophenone | Burgess reagent, DMSO | Excellent | organic-chemistry.org |

| This compound | 4'-Methoxypropiophenone | Sodium hypochlorite (B82951) pentahydrate, TEMPO, Bu4NHSO4 | Good | organic-chemistry.org |

Formation of Imines or Oximes from Amino Alcohol Derivatives

Amino alcohol derivatives of this compound, such as (1R,2S)-2-amino-1-(4-methoxyphenyl)propan-1-ol, are valuable precursors for the synthesis of imines and oximes.

Imines can be synthesized through the oxidative deformylation of 1,2-amino alcohols. A general method involves reacting the amino alcohol with an amine in the presence of a quinone catalyst, such as 2,6-di-tert-butyl-1,4-benzoquinone, under an oxygen atmosphere. beilstein-journals.org This reaction proceeds via the oxidation of the alcohol to a carbonyl intermediate, which then condenses with the amine to form the imine.

Oximes and their derivatives, such as oxime esters, can be formed from the corresponding ketone, 4'-methoxypropiophenone, which is synthesized by the oxidation of this compound. The ketone can react with hydroxylamine (B1172632) or its derivatives to yield the corresponding oxime. These oxime esters have been shown to be useful substrates in palladium-catalyzed C-C bond cleavage and subsequent coupling reactions. nih.gov

| Precursor | Product Type | General Reagents/Conditions | Reference |

| 1,2-Amino alcohol derivative | Imine | 2,6-di-tert-butyl-1,4-benzoquinone, Amine, O2, 70 °C | beilstein-journals.org |

| 4'-Methoxypropiophenone | Oxime Ester | Hydroxylamine derivative, followed by acylation | nih.gov |

Reduction Reactions of Functional Groups

The functional groups within this compound and its derivatives can undergo various reduction reactions to yield saturated hydrocarbons or amines.

Conversion to Saturated Hydrocarbons

The complete reduction of the secondary alcohol in this compound results in the formation of the corresponding saturated hydrocarbon, 1-methoxy-4-propylbenzene. hmdb.ca This transformation typically requires strong reducing conditions to remove the hydroxyl group. One method involves a two-step process where the alcohol is first converted to an intermediate, such as a tosylate or a halide, which is then reduced using a hydride source like lithium aluminum hydride.

A direct deoxygenation of benzylic alcohols can be achieved using a titanium-catalyzed system. For instance, Cp2TiCl2 in the presence of manganese as a reductant and a silane (B1218182) can effectively remove the hydroxyl group. rsc.org

| Reactant | Product | Reagents/Conditions | Yield | Reference |

| 1-(4-methoxyphenyl)propan-1-ol | 1-methoxy-4-propylbenzene | Cp2TiCl2, Mn, (EtO)2MeSiH | - | rsc.org |

| α,β-Unsaturated ester | Saturated alcohol | Na-D15, i-PrOH | Good | acs.org |

Formation of Secondary or Tertiary Amines from Amino Alcohol Precursors

Amino alcohol precursors derived from this compound are instrumental in the synthesis of chiral secondary and tertiary amines. These transformations are often achieved through reductive amination processes.

One approach involves the in-situ oxidation of the amino alcohol to an amino ketone or amino aldehyde, which then undergoes reductive amination with another amine in the presence of a reducing agent. acs.org Metal-free methods using reagents like a Hantzsch ester as the hydride source have been developed for this purpose. acs.org

Alternatively, catalytic transfer hydrogenation using a rhodium catalyst can be employed for the synthesis of N-alkylated amines from alcohols and amines. liverpool.ac.uk Chiral 1,2-amino alcohols can also be synthesized with high enantioselectivity via ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. acs.org

| Precursor | Product Type | General Reagents/Conditions | Reference |

| Amino alcohol | Secondary or Tertiary Amine | Oxidation (e.g., BAIB), Amine, Reducing Agent (e.g., Hantzsch ester) | acs.org |

| Alcohol and Amine | N-Alkylated Amine | Rhodium catalyst, Transfer hydrogenation conditions | liverpool.ac.uk |

| α-Amino ketone | Chiral 1,2-Amino alcohol | Ruthenium catalyst, Asymmetric transfer hydrogenation | acs.org |

Substitution Reactions

The hydroxyl group of this compound can participate in substitution reactions. Due to the benzylic nature of the alcohol, it can be activated under acidic conditions to form a carbocation intermediate, which is stabilized by the electron-donating methoxy (B1213986) group on the phenyl ring. This intermediate can then be attacked by various nucleophiles.

For instance, in the presence of a strong acid, the alcohol can undergo dehydration to form an alkene, primarily anethole (B165797) (1-methoxy-4-(1-propenyl)benzene). nih.govresearchgate.net The hydroxyl group can also be replaced by a halogen using appropriate halogenating agents (e.g., HX, SOCl2, PBr3), or it can be converted into an ether or ester through Williamson ether synthesis or Fischer esterification, respectively. The specific conditions and reagents will dictate the outcome of the substitution reaction.

| Reactant | Product Type | General Reagents/Conditions | Reference |

| This compound | Alkene (Anethole) | Acid catalyst, Heat | nih.govresearchgate.net |

| Alcohol | Alkyl Halide | HX, SOCl2, or PBr3 | General Knowledge |

| Alcohol | Ether | Base, Alkyl halide (Williamson) | General Knowledge |

| Alcohol | Ester | Carboxylic acid, Acid catalyst (Fischer) | General Knowledge |

Hydroxyl Group Substitution and Derivatization

The secondary alcohol moiety is a prime site for various substitution and derivatization reactions. The nucleophilic character of the hydroxyl oxygen and its ability to be converted into a good leaving group are central to its reactivity.

Key derivatization reactions include:

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is fundamental for creating derivatives with altered physical properties or for installing a protective group. evitachem.com

Halogenation: The hydroxyl group can be substituted by a halogen atom. For instance, the reaction of a structurally related compound, trans-anethole, with N-bromosuccinimide (NBS) in aqueous acetone (B3395972) yields a bromohydrin, (1S,2R)- and (1R,2S)-2-bromo-1-(4-methoxyphenyl)propan-1-ol. acs.org This demonstrates a pathway to introduce a halogen adjacent to the hydroxyl-bearing carbon, but direct substitution of the hydroxyl group itself can also be achieved using standard reagents like PBr₃ or SOCl₂. vanderbilt.edu

| Reaction Type | Reagent(s) | Product Type | Reference |

| Esterification | Carboxylic Acid / Acid Chloride | Ester | evitachem.com |

| Bromohydrin Formation (from related precursor) | N-Bromosuccinimide (NBS), Acetone/H₂O | 2-Bromo-1-(4-methoxyphenyl)propan-1-ol | acs.org |

| Conversion to Halide | Thionyl Chloride (SOCl₂) / Phosphorus Tribromide (PBr₃) | Alkyl Halide | vanderbilt.edu |

Nucleophilic Aromatic Substitution on the Para-Methoxyphenyl Ring

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction mechanism, however, is not favorable for this compound under typical conditions.

The key requirements for an efficient SNAr reaction are:

The aromatic ring must be electron-deficient. libretexts.org

The ring must bear a good leaving group (typically a halide). youtube.com

The ring must contain powerful electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. libretexts.org

The para-methoxyphenyl ring in this compound is electron-rich due to the electron-donating effect of the methoxy (-OCH₃) group. This high electron density deactivates the ring towards attack by nucleophiles. masterorganicchemistry.comlibretexts.org Furthermore, the methoxy group is a poor leaving group. Therefore, direct nucleophilic aromatic substitution on the aromatic ring of this compound is mechanistically disfavored. For such a reaction to occur, the methoxy group would need to be modified, or additional, strongly activating groups would have to be present on the ring. youtube.com

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Transformations

The inherent chirality of this compound makes it a candidate for use as a chiral auxiliary or as a precursor to chiral ligands in asymmetric synthesis. oup.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgpsu.edu

While direct applications of this compound as an auxiliary are not extensively documented, structurally analogous compounds are widely used. For example, (R)-1-(4-methoxyphenyl)ethylamine, which shares the same chiral benzylic core, has been employed as a removable chiral auxiliary. unimi.it Similarly, other chiral amino alcohols are known to act as chiral additives or ligands that coordinate to metal catalysts, thereby creating a chiral environment that induces enantioselectivity in reactions. bath.ac.ukresearchgate.net Given these precedents, this compound holds significant potential for derivatization into novel chiral ligands or for direct use as an auxiliary in stereoselective transformations such as alkylations or reductions.

Participation in Multicomponent and Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation. acs.org The 4-methoxyphenylpropyl scaffold, of which this compound is a member, is involved in notable biocatalytic cascade reactions.

For example, stereocomplementary enzyme cascades have been designed for the synthesis of all four stereoisomers of 4-methoxyphenyl-1,2-propanediol. acs.orgacs.org These one-pot, two-step cascades utilize a carboligase and an alcohol dehydrogenase to build the final product with high stereopurity. acs.orgacs.org One of the key intermediates in related syntheses is 1-hydroxy-1-(4-methoxyphenyl)-propane, highlighting the role of this structural motif in complex, multi-step enzymatic transformations. acs.org

Furthermore, related amino alcohol structures are known to participate in multicomponent reactions (MCRs), such as the Petasis reaction, to generate structurally diverse and complex molecules from simple precursors. acs.orgrug.nl This suggests a potential for this compound or its derivatives to be employed as components in the design of novel MCRs for the efficient construction of bioactive compounds.

Comprehensive Functional Group Interconversions and Derivatization Strategies

Beyond the direct derivatization of its hydroxyl group, this compound can undergo a variety of functional group interconversions (FGIs), significantly broadening its synthetic utility. dokumen.pubthieme-connect.de

A primary FGI is the oxidation of the secondary alcohol to its corresponding ketone. The oxidation of this compound yields 1-(4-methoxyphenyl)propan-1-one. Conversely, the asymmetric reduction of this ketone is a common method for producing the chiral alcohol in high enantiomeric excess, often employing whole-cell biocatalysts. researchgate.net

Other strategic derivatizations can be envisioned based on standard transformations of alcohols and aromatic ethers:

Etherification: Reaction of the alcohol with an alkyl halide under basic conditions would yield an ether.

Cleavage of the Methoxy Group: The methyl ether on the aromatic ring can be cleaved using strong acids like HBr or Lewis acids like BBr₃ to yield the corresponding phenol, (1R)-1-(4-hydroxyphenyl)propan-1-ol.

Electrophilic Aromatic Substitution: The electron-rich nature of the para-methoxyphenyl ring facilitates electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) at the positions ortho to the methoxy group.

These interconversions and derivatizations underscore the compound's role as a versatile building block in organic synthesis.

| Starting Compound | Transformation | Reagent(s) | Product |

| This compound | Oxidation | PCC / DMP | 1-(4-Methoxyphenyl)propan-1-one |

| 1-(4-Methoxyphenyl)propan-1-one | Asymmetric Reduction | Biocatalyst (Weissella paramesenteroides N7) | This compound |

| This compound | Ether Cleavage | BBr₃ / HBr | (1R)-1-(4-hydroxyphenyl)propan-1-ol |

| This compound | Esterification | Acyl Chloride, Pyridine | Corresponding Ester |

Applications in Advanced Organic Synthesis and Chiral Building Block Utility

Precursor for Enantiopure Pharmaceutical Intermediates and Drug Development

(1R)-1-(4-methoxyphenyl)propan-1-ol is a key starting material for the synthesis of enantiopure pharmaceutical intermediates. Chiral alcohols are fundamental components in many drug molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or cause unwanted side effects. utupub.fi The synthesis of these chiral alcohols in high enantiomeric purity is therefore a critical step in drug development. acs.org

The bi-functional nature of this compound, possessing both a hydroxyl group and a chiral center, allows for its incorporation into a wide range of pharmacologically active scaffolds. For instance, aryl propanols are precursors to various bioactive compounds. Research has demonstrated the synthesis of (R)-1-(4-methoxyphenyl)propan-1-ol with high yield (94%) and excellent enantiomeric excess (>99%) using biocatalytic methods, highlighting its availability for large-scale pharmaceutical production. researchgate.nettandfonline.com These methods present a green and efficient alternative to traditional chemical synthesis. researchgate.nettandfonline.com

Furthermore, this compound is an intermediate in the production of other valuable chemicals, such as anise camphor. google.com Its structural motif is also found in more complex pharmaceutical agents. For example, related amino alcohol structures, such as (1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol, are key intermediates for a new class of TNF-alpha production inhibitors, which are under investigation for their therapeutic potential. nih.gov

Table 1: Biocatalytic Production of (R)-1-(4-methoxyphenyl)propan-1-ol

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Weissella paramesenteroides N7 | 1-(4-methoxyphenyl)propan-1-one | (R)-1-(4-methoxyphenyl)propan-1-ol | 94% | >99% | researchgate.nettandfonline.com |

| Marine-derived fungi (Aspergillus sydowii Ce15, Bionectria sp. Ce5) | 1-(4-methoxyphenyl)ethanone | (R)-1-(4-methoxyphenyl)ethanol | - | >99% | nih.gov |

Synthesis of Complex Chiral Molecules and Natural Products

The utility of this compound and its structural analogues extends to the total synthesis of complex chiral molecules and natural products. The defined stereocenter of this building block can be transferred and elaborated upon to construct intricate molecular architectures with high stereochemical control.

While direct incorporation of the entire this compound molecule is one strategy, its structural elements are often found in key intermediates for natural product synthesis. For example, the synthesis of the natural neolignan (1R,2S)-2-(4'-allyl-2',6'-dimethoxyphenoxyl)-1-(4''-hydroxy-3'',5''-dimethoxyphenyl)propan-1-ol utilizes a chiral threo-(1R,2R)-glycerol prepared through asymmetric dihydroxylation, a process that establishes key stereocenters in a manner analogous to the stereoselective reduction that yields this compound. researchgate.net

The synthesis of complex polycyclic natural products often relies on novel cascade reactions involving chiral fragments. gla.ac.uk The phenylpropanol skeleton, as seen in this compound, is a common motif in many natural products, and the ability to access it in an enantiomerically pure form is a significant advantage in synthetic planning. researchgate.netub.edu For instance, the C19-C31 polyol chain of the marine natural products Oscillarin and Phormidolides A-D features multiple stereocenters, the establishment of which requires advanced stereoselective methods and chiral starting materials. ub.edu

Contribution to Stereoselective Synthesis Methodology Development

The synthesis of this compound itself has been a subject of research for the development of new stereoselective synthesis methodologies. The asymmetric reduction of the prochiral ketone, 1-(4-methoxyphenyl)propan-1-one, is a benchmark reaction for evaluating the efficiency and selectivity of new catalysts and synthetic methods. researchgate.nettandfonline.com

Biocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of chiral alcohols like this compound. The use of whole-cell biocatalysts, such as Weissella paramesenteroides, offers a practical and environmentally friendly approach to obtain the (R)-enantiomer with high enantiomeric excess. researchgate.nettandfonline.com Similarly, various marine-derived fungi have been screened for their ability to stereoselectively reduce the corresponding ketone, with some strains producing the (R)-alcohol in accordance with the anti-Prelog rule with greater than 99% ee. nih.gov

These studies not only provide efficient routes to this compound but also contribute to the broader field of asymmetric synthesis by identifying new and effective catalysts for the production of other valuable chiral molecules. rsc.org The development of these methods expands the synthetic chemist's toolbox for creating complex, stereochemically defined molecules. tohoku.ac.jp

Table 2: Examples of Stereoselective Synthesis Methodologies

| Method | Catalyst/Reagent | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Asymmetric Bioreduction | Weissella paramesenteroides N7 | 1-(4-methoxyphenyl)propan-1-one | (R)-1-(4-methoxyphenyl)propan-1-ol | High yield and enantioselectivity | researchgate.nettandfonline.com |

| Asymmetric Bioreduction | Marine-derived fungi | 1-(4-methoxyphenyl)ethanone | (R)-1-(4-methoxyphenyl)ethanol | Enantiopure alcohol via anti-Prelog reduction | nih.gov |

| Asymmetric Mannich Reaction | Proline | Aldehydes and anisidine | α-substituted β-amino aldehydes | General method for asymmetric synthesis of β-amino alcohols | tohoku.ac.jp |

Utilization as a Versatile Chiral Building Block in Diverse Synthetic Routes

The classification of this compound and its enantiomer as chiral building blocks underscores their versatility in a wide array of synthetic transformations. bldpharm.com The hydroxyl group can be readily converted into other functionalities, such as halides or protected ethers, allowing for subsequent carbon-carbon or carbon-heteroatom bond formation. The phenyl ring can also be modified, although it is more commonly retained for its electronic and steric influence.

The utility of related chiral building blocks is demonstrated in the synthesis of quinolone-fused multi-ring-sized heterocycles, where palladium-mediated cross-coupling reactions and aromatic nucleophilic substitutions are key steps. researchgate.net The stereocenter in these building blocks directs the stereochemical outcome of subsequent reactions, enabling the construction of complex, multi-cyclic systems with high diastereoselectivity.

The synthesis of 8-O-4'-neolignans provides another example of how such building blocks are employed. researchgate.net The assembly of these molecules often involves the coupling of two distinct phenylpropanoid units, where the stereochemistry of each unit is crucial for the final structure and biological activity of the target molecule. The development of modular asymmetric routes allows for the synthesis of both threo- and erythro-isomers by carefully selecting the starting materials and reaction conditions. researchgate.net

Preparation of Analogues and Derivatives for Advanced Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and derivatives of this compound is crucial for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its therapeutic effects and optimize its properties. nih.gov

For example, fluoro analogues of related compounds have been synthesized to investigate their antagonist activity at specific receptors. acs.org The introduction of fluorine atoms can significantly alter the electronic properties, metabolic stability, and binding affinity of a molecule. The synthesis of these analogues often involves coupling the chiral core with various substituted fragments.

In the context of developing new analgesics, extensive SAR studies on related piperidine (B6355638) derivatives have been conducted. ebi.ac.uk These studies involve the synthesis of a library of compounds with variations in the substituents on the aromatic ring and the side chain. The biological data from these analogues help in building a comprehensive understanding of the SAR and guide the design of more potent and selective drug candidates. The preparation of such derivatives relies on the availability of versatile building blocks like this compound and its functionalized counterparts.

Advanced Research Considerations and Future Directions

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The asymmetric reduction of prochiral ketones, such as 4'-methoxypropiophenone (B29531), is a primary route to chiral alcohols like (1R)-1-(4-methoxyphenyl)propan-1-ol. Research is intensely focused on creating new catalysts that offer superior enantioselectivity (>99% ee) and high efficiency (turnover numbers and frequencies).

Transition Metal Catalysis: Novel transition metal complexes, particularly those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), are continuously being developed. nih.govnih.gov Key strategies involve the design of sophisticated chiral ligands that create a highly specific steric and electronic environment around the metal center. For instance, novel iridicycles containing chiral oxazoline (B21484) and imidazoline (B1206853) ligands have been synthesized and shown to be active in the asymmetric reduction of C=N bonds, a transformation closely related to ketone reduction. liverpool.ac.uk Researchers are also exploring the impact of metal-centered stereogenicity, where the specific arrangement of ligands in octahedral complexes can unlock or invert regio-, diastereo-, and enantioselectivity in alcohol-mediated C-C couplings. nih.gov The use of additives, such as substoichiometric amounts of chiral alcohols, has also been shown to enhance enantioselectivity in Ru-catalyzed asymmetric hydrogenations. thieme-connect.com

Biocatalysis: Engineered ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are at the forefront of biocatalytic approaches. rsc.org These enzymes offer near-perfect enantioselectivity under mild, aqueous conditions. A notable example is the use of Weissella paramesenteroides N7 as a whole-cell biocatalyst for the asymmetric reduction of 1-(4-methoxyphenyl)propan-1-one, which yielded (R)-1-(4-methoxyphenyl)propan-1-ol with over 99% enantiomeric excess and a 94% yield on a gram scale. researchgate.net Future work focuses on protein engineering to improve substrate scope, stability, and cofactor regeneration, making these biocatalysts more industrially viable. rsc.org

Hybrid and Novel Systems: The interface between homogeneous and heterogeneous catalysis is being explored through systems like metal-organic frameworks (MOFs) and immobilized catalysts. A chiral peptide-functionalized MOF hosting a Ru-catalyst demonstrated a three-fold increase in enantiomeric excess for asymmetric transfer hydrogenation compared to its homogeneous counterpart, highlighting the role of the framework in molecular recognition. researchgate.net Additionally, bifunctional catalysts, such as a hafnium-based polymeric nanocatalyst (PhP-Hf), have been developed for the cascade conversion of 4'-methoxypropiophenone to trans-anethole, which proceeds via the 1-(4-methoxyphenyl)propan-1-ol intermediate. mdpi.comresearchgate.net

Table 1: Selected Novel Catalytic Systems for Chiral Alcohol Synthesis

| Catalyst System | Substrate Example | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Weissella paramesenteroides N7 | 1-(4-methoxyphenyl)propan-1-one | (R)-1-(4-methoxyphenyl)propan-1-ol | >99% | 94% | researchgate.net |

| Ru-cat-1 / (S)-chiral alcohol additive | Various ketones | Chiral alcohols | Moderate to good | Not specified | thieme-connect.com |

| (Benzene)Ru@MIL-101-NH-Gly-Pro | Acetophenone | R/S-phenylethanol | Increased threefold vs. homogeneous | Not specified | researchgate.net |

| PhP-Hf (1:1.5) | 4'-Methoxypropiophenone | trans-Anethole (via alcohol intermediate) | Not applicable (focus on yield) | 98.1% | mdpi.comresearchgate.net |

| Iridium/chiral ferrocene (B1249389) ligand | Diarylmethanimines | Chiral amines | up to 92% | Not specified | rsc.org |

Exploration of Green Chemistry Principles in the Synthesis of Chiral Phenylpropanols (e.g., Atom Economy, E-factors)

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. Key metrics like atom economy and the Environmental factor (E-factor) are used to assess the sustainability of a process.

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Catalytic hydrogenations and transfer hydrogenations are inherently atom-economical, as the hydrogen source (H₂ or a donor molecule like isopropanol) is fully utilized. researchgate.net For example, the direct asymmetric reduction of 4'-methoxypropiophenone with H₂ gas catalyzed by a chiral complex has a theoretical atom economy of 100%.

E-factor: Introduced by Roger Sheldon, the E-factor quantifies the amount of waste produced per unit of product (E-factor = total waste kg / product kg). Lower E-factors indicate a greener process. Biocatalytic cascades are particularly advantageous in this regard. In the synthesis of 4-methoxyphenyl-1,2-propanediol isomers, a process closely related to phenylpropanol synthesis, a one-pot, two-step cascade using stereocomplementary carboligases and alcohol dehydrogenases was designed. acs.orgacs.org This system featured coproduct recycling, which increased the atom economy to 99.9%. acs.org Furthermore, employing a microaqueous reaction system facilitated product crystallization and allowed for the reuse of substrate surplus, potentially reducing the E-factor to nearly 1. acs.orgacs.org

Future research will continue to focus on designing processes that are not only selective and efficient but also inherently sustainable. This includes using renewable starting materials, employing catalytic rather than stoichiometric reagents, minimizing solvent use, and designing integrated processes that reduce waste generation and purification steps. researchgate.netacs.org

Application of Computational Chemistry for Reaction Pathway Elucidation and Catalyst Design

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of asymmetric catalytic reactions. chiralpedia.comresearchgate.net By modeling reaction intermediates and transition states, researchers can gain deep insights into the origins of enantioselectivity, which is often governed by subtle non-covalent interactions between the catalyst and the substrate.

Mechanism Elucidation: Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used to map out the potential energy surfaces of catalytic cycles. researchgate.netcaltech.edu For instance, computational studies on the palladium-catalyzed aerobic oxidation of secondary alcohols helped elucidate that a "reductive" beta-hydride elimination pathway, where the alcohol's beta-hydrogen is transferred to a bound ligand, was the low-energy route consistent with experimental observations. caltech.eduresearchgate.net Such studies are crucial for rationalizing why a particular enantiomer is formed preferentially.

Catalyst Design and Screening: Computational tools enable the in silico screening of virtual libraries of chiral ligands and catalysts, saving significant time and resources compared to experimental screening. caltech.educam.ac.uk By understanding the key structural features responsible for high enantioselectivity, new, more effective catalysts can be designed. For example, after elucidating the mechanism of a palladium-catalyzed kinetic resolution, computational assays for selectivity and stability were used to screen mimics of the natural product ligand (–)-sparteine, leading to the prediction that bispidine-based ligands could offer high selectivity. caltech.eduresearchgate.net More advanced data integration strategies using Molecular Field Analysis (MFA) on large datasets of computed transition state structures are being developed to design catalysts with improved enantioselectivity across different reaction types. chemrxiv.org

The synergy between computational modeling and experimental validation accelerates the development cycle of new catalysts for the synthesis of chiral alcohols like this compound. chiralpedia.com

Engineering of Integrated Biocatalytic Cascades for Multi-Step Enantioselective Syntheses